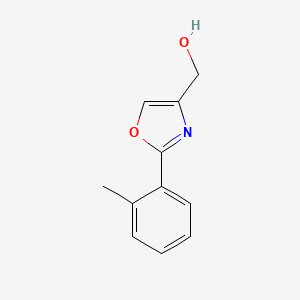

(2-O-TOLYL-OXAZOL-4-YL)-METHANOL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(2-methylphenyl)-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-5,7,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQIBOILSFYROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CO2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291012 | |

| Record name | 2-(2-Methylphenyl)-4-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-04-4 | |

| Record name | 2-(2-Methylphenyl)-4-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylphenyl)-4-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 O Tolyl Oxazol 4 Yl Methanol

Retrosynthetic Analysis of the (2-o-TOLYL-OXAZOL-4-YL)-METHANOL Scaffold

A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The core of the molecule is the oxazole (B20620) ring, and its disconnection forms the basis of most synthetic strategies. The primary disconnections break the oxazole ring at the C-O and C-N bonds, leading to acyclic precursors.

One common approach is the Robinson-Gabriel synthesis , which would disconnect the oxazole to an α-acylamino ketone. In the context of our target molecule, this translates to retro-synthetically cleaving the C4-C5 and O1-C2 bonds, leading to a precursor like N-(1,3-dihydroxypropan-2-yl)-2-methylbenzamide.

Another powerful disconnection strategy is based on the van Leusen reaction . This approach disconnects the oxazole at the C4-C5 and C2-N3 bonds, identifying an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative as the key synthons. For this compound, the retrosynthetic precursors would be o-tolualdehyde and a suitable TosMIC reagent that can provide the 4-hydroxymethyl group.

Modern synthetic methods also allow for disconnections based on metal-catalyzed cross-coupling reactions . These can involve the formation of the C2-aryl bond or the construction of the oxazole ring itself from simpler precursors. For instance, a palladium-catalyzed reaction could couple an o-tolyl-containing fragment with a pre-formed oxazole-4-methanol derivative, or build the ring from an amide and a ketone precursor. nih.gov

A summary of the key retrosynthetic disconnections is presented in the table below:

| Disconnection Strategy | Key Bonds Cleaved (Retrosynthetically) | Precursor Fragments |

| Robinson-Gabriel | C4-C5, O1-C2 | α-Acylamino ketone |

| Van Leusen Reaction | C4-C5, C2-N3 | Aldehyde, TosMIC derivative |

| Metal-Catalyzed Coupling | C2-Aryl or Ring Bonds | Aryl halide/boronic acid and oxazole derivative, or Amide and ketone fragments |

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised. These can be broadly categorized into linear and convergent strategies.

Multi-Step Linear Syntheses

A linear synthesis would involve the sequential modification of a starting material to build the target molecule. A plausible linear sequence for this compound could start from a simple serine derivative.

Example of a Linear Synthetic Route:

Acylation: Protection of the amino group of a serine ester (e.g., methyl serinate) with o-toluoyl chloride would yield the corresponding N-acyl derivative.

Cyclization/Dehydration: Treatment of the N-acyl serine ester with a dehydrating agent would lead to the formation of the oxazoline (B21484) ring.

Oxidation: Subsequent oxidation of the oxazoline would yield the desired oxazole ring.

Reduction: Finally, reduction of the ester group at the 4-position would afford the target alcohol, this compound.

This multi-step approach allows for the controlled construction of the molecule, with each step focusing on a specific transformation.

Convergent Synthetic Strategies

Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then combined in a later step. This approach can be more efficient for complex molecules.

A potential convergent synthesis of this compound could involve:

Fragment A Synthesis: Preparation of o-toluamide from o-toluic acid or its derivatives.

Fragment B Synthesis: Preparation of a suitable three-carbon synthon bearing the future hydroxymethyl group, such as 1,3-dihydroxyacetone (B48652) or a protected version thereof.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, and temperature is crucial for maximizing the yield and purity of this compound.

Catalytic Approaches in Synthesis

The formation of the oxazole ring can be significantly enhanced by the use of catalysts. Various metal-based and organocatalytic systems have been developed for oxazole synthesis.

Palladium Catalysis: Palladium catalysts are effective in promoting the C-H activation and C-N/C-O bond formations necessary for building the oxazole ring from amides and ketones. nih.govacs.org

Copper Catalysis: Copper-catalyzed reactions provide a mild and efficient way to construct oxazoles, for example, through the aerobic oxidative dehydrogenative cyclization of alkenes and azides. rsc.org

Gold Catalysis: Gold catalysts can be employed for the synthesis of substituted oxazoles from carboxamides and propynals. researchgate.netnih.gov

Cobalt Catalysis: Cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes offers another route to 2,5-disubstituted oxazoles, which could be adapted. rsc.org

Brønsted Acid Catalysis: Non-metallic, Brønsted acid catalysts like trifluoromethanesulfonic acid (TfOH) can effectively catalyze the cyclization of α-diazoketones with amides to form 2,4-disubstituted oxazoles. nih.gov

The choice of catalyst will depend on the specific synthetic route and the nature of the starting materials.

Solvent and Temperature Effects

The solvent and reaction temperature can have a profound impact on the outcome of the synthesis.

Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the rate of reaction. For instance, in the synthesis of 2-substituted-2-oxazolines, a related class of compounds, the choice of solvent is a key parameter for optimization. nih.gov

Temperature: Many of the cyclization and condensation reactions involved in oxazole synthesis require heating to overcome activation barriers. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature must be determined experimentally for each step. For example, thermal decomposition of diazo compounds in the synthesis of oxazoles is a temperature-sensitive process that requires careful optimization. researchgate.net

A systematic screening of different solvents and temperatures is often necessary to identify the optimal conditions for the synthesis of this compound.

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is primarily dictated by its three main structural components: the primary alcohol (methanol hydroxyl group), the aromatic oxazole ring, and the o-tolyl substituent. Each of these sites offers a unique handle for chemical modification, allowing for the synthesis of a diverse array of derivatives.

Reactions at the Methanol (B129727) Hydroxyl Group

The primary alcohol functionality is a versatile site for a variety of chemical transformations. Standard reactions for primary alcohols can be applied to this compound to yield a range of derivatives. These reactions include oxidation, esterification, and etherification.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. For instance, mild oxidizing agents would yield the corresponding aldehyde, 2-(o-tolyl)oxazole-4-carbaldehyde, a valuable intermediate for further synthetic elaborations such as Wittig reactions or reductive aminations. Stronger oxidation would produce 2-(o-tolyl)oxazole-4-carboxylic acid, which can be used in amide bond formation.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will form esters. This allows for the introduction of a wide variety of functional groups, potentially modulating the compound's physicochemical properties.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This modification can be used to introduce alkyl or aryl chains.

A summary of potential reactions at the methanol hydroxyl group is presented in the table below.

| Reaction Type | Reagent(s) | Product |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | 2-(o-tolyl)oxazole-4-carbaldehyde |

| Oxidation (strong) | Potassium permanganate (B83412) (KMnO4) | 2-(o-tolyl)oxazole-4-carboxylic acid |

| Esterification | Acyl chloride, pyridine | O-acyl-(2-o-tolyl-oxazol-4-yl)-methanol |

| Etherification | Sodium hydride (NaH), alkyl halide | 4-(alkoxymethyl)-2-(o-tolyl)oxazole |

Transformations Involving the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating nature of the oxygen atom. pharmaguideline.com The presence of substituents at the 2- and 4-positions, as in this compound, further directs the ring's reactivity.

Electrophilic Aromatic Substitution: Generally, electrophilic substitution on the oxazole ring is difficult unless activating groups are present. pharmaguideline.com When it does occur, the C5 position is the most likely site for substitution. tandfonline.com

Nucleophilic Attack and Ring Opening: The oxazole ring can be susceptible to nucleophilic attack, often leading to ring-opening. pharmaguideline.com For example, treatment with strong bases can lead to deprotonation at the C2 position, which can result in ring cleavage to form an open-chain isocyanide. pharmaguideline.com

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, particularly when electron-donating substituents are on the ring. pharmaguideline.com These reactions can be a powerful tool for the synthesis of more complex heterocyclic systems like pyridines and furans. pharmaguideline.com

Metalation: The C2 position of the oxazole ring is the most acidic and can be deprotonated by strong bases like organolithium reagents. pharmaguideline.com However, this can be complicated by ring-opening. nih.gov The resulting lithiated species can then be reacted with various electrophiles to introduce new substituents at the C2 position.

The table below summarizes some of the key transformations of the oxazole ring.

| Reaction Type | Position(s) | Description |

| Electrophilic Substitution | C5 | Requires activating groups for successful reaction. pharmaguideline.comtandfonline.com |

| Nucleophilic Attack | C2 | Can lead to ring-opening, especially with strong nucleophiles. pharmaguideline.com |

| Cycloaddition | C2, C5 | Acts as a diene in Diels-Alder reactions to form new heterocyclic systems. pharmaguideline.com |

| Metalation | C2 | Deprotonation with strong bases allows for functionalization with electrophiles. pharmaguideline.comnih.gov |

Modifications of the O-Tolyl Moiety

The o-tolyl group provides another avenue for derivatization, primarily through electrophilic aromatic substitution on the benzene (B151609) ring. The methyl group is an ortho-, para-director, and the point of attachment to the oxazole ring will also influence the position of substitution.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce a variety of substituents onto the o-tolyl ring. The incoming electrophile will preferentially add to the positions ortho and para to the methyl group, and the steric hindrance from the oxazole ring will also play a role in directing the substitution.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid or a benzyl (B1604629) alcohol under appropriate conditions, providing another handle for further functionalization.

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure this compound would require a stereoselective approach. Since the target molecule itself is not chiral, this section will address the stereoselective synthesis of chiral derivatives, for instance, where a stereocenter is introduced at the carbinol carbon.

One potential strategy would involve the asymmetric reduction of the corresponding ketone, 2-(o-tolyl)oxazol-4-yl methyl ketone. This could be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Another approach could involve the use of chiral starting materials. For example, a chiral amino acid could be used as a precursor in a synthetic route that constructs the oxazole ring. A known method for synthesizing 2,4-disubstituted oxazoles from α-amino acids could potentially be adapted for a stereoselective synthesis. nih.gov

Furthermore, enzymatic resolutions could be employed to separate a racemic mixture of a chiral derivative of this compound. For example, a racemic ester could be selectively hydrolyzed by a lipase (B570770) to afford one enantiomer of the alcohol and the unreacted enantiomer of the ester.

While specific examples for the stereoselective synthesis of this compound derivatives are not extensively documented, the principles of asymmetric synthesis provide a clear framework for how such syntheses could be designed and executed. The development of such methods would be a valuable contribution to the chemistry of oxazole-containing compounds.

Advanced Spectroscopic and Structural Elucidation of 2 O Tolyl Oxazol 4 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For (2-o-tolyl-oxazol-4-yl)-methanol, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the o-tolyl, oxazole (B20620), and methanol (B129727) moieties. The aromatic protons of the o-tolyl group would appear as a complex multiplet in the range of δ 7.2-8.0 ppm. The methyl protons of the tolyl group would present a characteristic singlet at approximately δ 2.3-2.5 ppm. uq.edu.au The lone proton on the oxazole ring (H-5) is anticipated to resonate as a singlet further downfield, typically around δ 7.5-8.2 ppm, due to the electron-withdrawing nature of the heterocyclic system. The methylene (B1212753) protons of the methanol group (-CH₂OH) would likely appear as a doublet around δ 4.6-4.8 ppm, coupled to the hydroxyl proton. The hydroxyl proton itself would give rise to a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, but typically falls within δ 2-5 ppm. ucl.ac.uk

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. ox.ac.uk The carbon atoms of the o-tolyl ring are expected in the aromatic region (δ 125-140 ppm). The oxazole ring carbons would resonate at lower fields, with C2 (attached to the tolyl group) and C4 (attached to the methanol group) appearing around δ 160-165 ppm and δ 140-150 ppm, respectively. The C5 of the oxazole ring is expected around δ 120-130 ppm. The methyl carbon of the tolyl group would be found at approximately δ 20-22 ppm, while the methylene carbon of the methanol group would be in the δ 55-65 ppm range. pdx.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (tolyl) | 7.2 - 8.0 | m |

| Oxazole H-5 | 7.5 - 8.2 | s |

| -CH₂OH | 4.6 - 4.8 | d |

| -OH | 2.0 - 5.0 | br s |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O equivalent (Oxazole C2) | 160 - 165 |

| C=C equivalent (Oxazole C4) | 140 - 150 |

| C=C equivalent (Oxazole C5) | 120 - 130 |

| Aromatic (tolyl) | 125 - 140 |

| -CH₂OH | 55 - 65 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. acs.org The aromatic C-H stretching vibrations of the tolyl ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

The oxazole ring itself contributes to a series of characteristic bands. The C=N stretching vibration is expected around 1640-1660 cm⁻¹. The C=C stretching vibrations from both the oxazole and tolyl rings would result in absorptions in the 1450-1600 cm⁻¹ region. The C-O-C stretching within the oxazole ring typically appears in the 1050-1150 cm⁻¹ range. A strong band corresponding to the C-O stretching of the primary alcohol would also be present, likely around 1030-1080 cm⁻¹. rsc.org

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode of the tolyl ring, would be expected to give a strong Raman signal. The C=N and C=C double bond stretches are also typically Raman active.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| -OH (Alcohol) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Oxazole C=N | C=N Stretch | 1640 - 1660 |

| Aromatic/Oxazole C=C | C=C Stretch | 1450 - 1600 |

| Oxazole C-O-C | Asymmetric Stretch | 1050 - 1150 |

Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isotope Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion.

For this compound (molecular weight: 189.21 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 189. The fragmentation pathways can be predicted based on the structure and data from similar compounds like (2-phenyl-oxazol-4-yl)-methanol.

A primary fragmentation would likely be the loss of a hydrogen atom to form a stable oxonium ion at m/z = 188. Another common fragmentation for primary alcohols is the loss of the hydroxyl radical (•OH), leading to a fragment at m/z = 172, or the loss of a water molecule (H₂O), resulting in a peak at m/z = 171. The cleavage of the C-C bond between the oxazole ring and the methanol group would lead to the loss of a •CH₂OH radical (mass 31), generating a key fragment ion corresponding to the 2-o-tolyl-oxazole cation at m/z = 158. libretexts.org

Further fragmentation of the tolyl-oxazole moiety could occur. The o-tolyl group could fragment via the loss of a methyl radical (•CH₃) to form a benzoyl-like cation or undergo cleavage to produce a tolyl cation (m/z = 91) or a tropylium (B1234903) ion rearrangement. Cleavage of the oxazole ring itself could lead to smaller characteristic fragments. libretexts.orgmiamioh.edu

Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 189 | [M]⁺ | Molecular Ion |

| 188 | [M-H]⁺ | Loss of H radical |

| 172 | [M-OH]⁺ | Loss of hydroxyl radical |

| 171 | [M-H₂O]⁺ | Loss of water |

| 158 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The chromophore in this compound consists of the o-tolyl group conjugated with the oxazole ring system.

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to exhibit strong absorption bands corresponding to π → π* transitions. These transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic and heterocyclic rings. These high-intensity bands are typically observed in the 250-300 nm range. iivs.orgresearchgate.net

Additionally, weaker absorptions corresponding to n → π* transitions may be observed at longer wavelengths, likely above 300 nm. These transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms of the oxazole ring) to π* antibonding orbitals. The exact position and intensity of these bands are influenced by the solvent polarity. researchgate.net The substitution of the tolyl group at the ortho position might cause a slight shift in the absorption maxima compared to its meta or para isomers due to potential steric hindrance affecting the planarity and conjugation of the system.

Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~260-290 nm | High | π → π* | Tolyl-oxazole system |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported, analysis of related structures allows for a detailed prediction of its solid-state conformation. researchgate.net

The oxazole ring is expected to be essentially planar. The key conformational features would be the dihedral angles between this plane and the planes of the o-tolyl ring and the C-C-O plane of the hydroxymethyl group. Due to steric hindrance from the ortho-methyl group, the tolyl ring is likely to be twisted out of the plane of the oxazole ring to a significant degree.

In the crystal lattice, the most significant intermolecular interaction would be hydrogen bonding involving the hydroxyl group of the methanol moiety. The -OH group can act as both a hydrogen bond donor and acceptor, likely leading to the formation of chains or dimeric structures that stabilize the crystal packing. mdpi.com These hydrogen bonds would involve the hydroxyl oxygen or the nitrogen atom of the oxazole ring of an adjacent molecule.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The molecule this compound does not possess a stereocenter and is achiral. It does not have any chiral planes or axes that would lead to atropisomerism under normal conditions. Therefore, it will not exhibit optical activity. Consequently, chiroptical spectroscopy techniques like CD and ORD are not applicable for the analysis of this compound, as there would be no enantiomeric excess to determine.

Theoretical and Computational Chemistry Studies of 2 O Tolyl Oxazol 4 Yl Methanol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental electronic and structural properties of molecules. irjweb.comresearchgate.net These methods provide a molecular-level understanding of a compound's behavior and properties.

Electronic Structure and Molecular Orbitals

The electronic structure of oxazole (B20620) derivatives is characterized by a five-membered heterocyclic ring containing both an oxygen and a nitrogen atom, which are sp2 hybridized and contribute to the aromaticity of the system. tandfonline.com The presence of the tolyl and methanol (B129727) substituents on the oxazole core of (2-o-tolyl-oxazol-4-yl)-methanol would significantly influence its electronic properties.

Theoretical calculations on related oxazole derivatives have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their chemical reactivity. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity. irjweb.com For a similar N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV using DFT at the B3LYP/6-311++G(d,p) level, suggesting a high degree of reactivity. irjweb.com

The electron-donating methyl group on the tolyl ring is expected to increase the electron density of the oxazole system. This increased electron density can affect the molecule's ability to participate in non-covalent interactions, such as π-π stacking, which are crucial for biological activity.

Table 1: Calculated Electronic Properties of a Representative Oxazole Derivative

| Property | Value | Method |

| HOMO Energy | -5.6518 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.8083 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap (ΔE) | 4.8435 eV | DFT/B3LYP/6-31G |

Data is for N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine and is intended to be representative. irjweb.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the tolyl group to the oxazole ring and the methanol group to the oxazole ring. The "ortho" substitution of the tolyl group likely introduces steric hindrance, which would influence the preferred conformation and the energy landscape of the molecule.

DFT calculations are commonly employed to determine the optimized geometries and relative energies of different conformers. semanticscholar.org For a related benzimidazole-oxazole hybrid, the dihedral angle between the benzimidazole (B57391) ring and the oxazole ring was found to be between 170-180°, indicating a nearly planar conformation. irjweb.com In the case of this compound, the steric clash between the ortho-methyl group and the oxazole ring would likely lead to a non-planar arrangement being the most stable conformation.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms, as well as the vibrational frequencies of different functional groups. semanticscholar.orgdoaj.org

For instance, in a study of two oxazol-5-one derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to calculate vibrational modes and chemical shifts, which showed good agreement with experimental data. semanticscholar.orgdoaj.org Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the electronic transitions responsible for UV-Vis absorption. nih.gov

Table 2: Predicted Spectroscopic Data for a Related Thiazole (B1198619) Analog

| Property | Predicted Value |

| ¹H NMR (δ/ppm) | 2.4 (s, 3H, CH₃), 3.1 (brs, 1H, OH), 4.8 (s, 2H, CH₂), 7.2 (d, 2H), 7.27 (s, 1H), 7.82 (d, 2H) |

| IR (ν/cm⁻¹) | 3436 (O-H stretch), 2929 (C-H stretch, aliphatic), 1649, 1454 (C=C stretch, phenyl) |

Data is for the related compound (2-p-tolyl-thiazol-4-yl)-methanol and is for illustrative purposes. chemicalbook.com

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound could reveal the flexibility of the tolyl and methanol substituents and how their movements are correlated. A study on the parent oxazole molecule using surface hopping simulations investigated its excited-state decay, revealing ultrafast processes involving ring-opening and ring-closure. iaea.org While this study focuses on photochemical dynamics, similar MD techniques can be applied to understand the ground-state dynamics and conformational sampling of substituted oxazoles in different solvent environments.

Cheminformatics and Data Mining for Related Scaffolds

Cheminformatics and data mining are essential for identifying structure-activity relationships (SAR) and for the design of new molecules with desired properties. nih.gov The oxazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.govbenthamscience.com

Databases of chemical compounds can be mined to identify other molecules containing the 2-aryl-oxazole-4-methanol scaffold and to correlate their structural features with their biological activities. QSAR (Quantitative Structure-Activity Relationship) studies on oxazole derivatives have been performed to build predictive models for various properties, including anticancer activity. researcher.life

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of oxazole derivatives. Common synthetic routes to oxazoles include the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. nih.gov

DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. For example, the mechanism of a base-induced transformation of 2-acyl-3-alkyl-2H-azirines to oxazoles was investigated using computational methods, which supported the intermediacy of a ketenimine. organic-chemistry.org Similarly, a plausible mechanism for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been proposed based on computational findings, involving the formation of an acylpyridinium salt intermediate. nih.gov

Table 3: Common Synthetic Reactions for Oxazole Derivatives

| Reaction Name | Description | Computational Insight |

| Robinson-Gabriel Synthesis | Intramolecular cyclodehydration of a 2-acylamino-ketone. | Can be modeled to determine the transition state of the cyclization step. |

| van Leusen Oxazole Synthesis | Reaction of an aldehyde with TosMIC to form a 5-substituted oxazole. nih.gov | Can elucidate the cycloaddition and elimination steps. |

| Base-induced Azirine Transformation | Conversion of 2-acyl-3-alkyl-2H-azirines to oxazoles. organic-chemistry.org | Confirmed the role of a ketenimine intermediate. |

In Vitro Biological Investigations and Molecular Target Interactions of 2 O Tolyl Oxazol 4 Yl Methanol

Cell-Free Enzymatic Assays

Cell-free enzymatic assays are fundamental in early-stage drug discovery to determine the direct interaction of a compound with a specific enzyme. These assays isolate the enzyme from cellular context, allowing for a precise measurement of inhibition or activation. To date, specific studies on the direct enzymatic interactions of (2-o-TOLYL-OXAZOL-4-YL)-METHANOL are not extensively available in the public domain. However, the following sections outline the methodologies that would be employed to investigate these interactions.

Enzyme Inhibition/Activation Studies

Enzyme inhibition or activation studies would be crucial to identify potential enzymatic targets of this compound. These assays typically involve incubating the compound with a purified enzyme and its substrate, followed by measuring the rate of product formation. A decrease in this rate would indicate inhibition, while an increase would suggest activation. The potency of the compound is often quantified by its half-maximal inhibitory concentration (IC₅₀) or activation concentration (AC₅₀).

Hypothetical Data Table for Enzyme Inhibition:

| Enzyme Target | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Assay Principle |

| Cyclooxygenase-2 (COX-2) | [Data Not Available] | Celecoxib: [Value] | Fluorometric |

| 5-Lipoxygenase (5-LOX) | [Data Not Available] | Zileuton: [Value] | Colorimetric |

| Matrix Metalloproteinase-9 (MMP-9) | [Data Not Available] | Marimastat: [Value] | FRET-based |

Substrate Specificity Profiling

Once an enzyme is identified as a target, substrate specificity profiling can elucidate the mechanism of action of this compound. These studies would assess whether the compound competes with the natural substrate (competitive inhibition), binds to another site on the enzyme (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). This is often determined by analyzing enzyme kinetics at varying substrate and inhibitor concentrations.

Receptor Binding and Ligand Affinity Studies

Receptor binding assays are employed to determine if this compound can bind to specific cellular receptors. These experiments typically use radiolabeled ligands that are known to bind to the receptor of interest. The displacement of the radioligand by the test compound indicates binding, and the affinity of the compound for the receptor is determined by its dissociation constant (Kd) or inhibitory constant (Ki).

Hypothetical Data Table for Receptor Binding Affinity:

| Receptor Target | Ligand Used | This compound Ki (nM) | Assay Type |

| Estrogen Receptor α (ERα) | [³H]Estradiol | [Data Not Available] | Radioligand Binding Assay |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | [³H]Rosiglitazone | [Data Not Available] | Scintillation Proximity Assay |

| Cannabinoid Receptor 1 (CB1) | [³H]CP55,940 | [Data Not Available] | Filtration Binding Assay |

Cellular Pathway Modulation in in vitro Models

Investigating the effects of this compound on cellular pathways provides insight into its potential physiological and pathological roles. These studies are typically conducted in cultured human cell lines that are relevant to a specific disease area.

Protein-Protein Interaction Analysis

Many cellular processes are regulated by complex networks of protein-protein interactions (PPIs). Techniques such as co-immunoprecipitation (Co-IP) followed by Western blotting, or more advanced methods like Förster Resonance Energy Transfer (FRET), can be used to investigate whether this compound disrupts or stabilizes key PPIs. For example, its effect on the interaction between NF-κB and IκBα could be studied in an inflammatory context.

Potential Academic Applications and Future Research Directions for 2 O Tolyl Oxazol 4 Yl Methanol

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The primary and most immediate application of (2-o-TOLYL-OXAZOL-4-YL)-METHANOL is its role as a synthetic intermediate. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups, such as halides or amines. These transformations open up a plethora of possibilities for its incorporation into more complex molecular architectures.

For instance, the corresponding aldehyde could be a crucial component in olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions to form larger, conjugated systems. The carboxylic acid derivative could be used in amide or ester couplings, fundamental reactions in the synthesis of peptides, polymers, and various bioactive molecules. The oxazole (B20620) ring itself can be a stable platform or be involved in cycloaddition reactions, further expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product Functional Group | Potential Subsequent Reactions |

| This compound | PCC, DMP | Aldehyde | Wittig, Grignard, Aldol |

| This compound | Jones Reagent, KMnO4 | Carboxylic Acid | Amide/Ester Coupling, Fischer Esterification |

| This compound | SOCl2, PBr3 | Halomethyl | Nucleophilic Substitution, Grignard Formation |

| This compound | MsCl, TsCl then NaN3 | Azidomethyl | "Click" Chemistry, Reduction to Amine |

Exploration in Materials Science Research

The structural characteristics of this compound suggest its potential utility in materials science. The planar oxazole ring, coupled with the tolyl group, can contribute to the formation of liquid crystalline phases. Modification of the hydroxyl group to introduce long alkyl chains or other mesogenic units could lead to the development of novel liquid crystals with specific thermal and optical properties.

Furthermore, the heterocyclic nature of the oxazole ring makes it a candidate for incorporation into conductive polymers or organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on the tolyl ring could allow for the systematic investigation of structure-property relationships in these materials.

Development of Advanced Analytical Probes

Oxazole derivatives are known to exhibit fluorescence. This intrinsic property, combined with the reactive handle of the hydroxymethyl group, makes this compound an excellent starting point for the development of advanced analytical probes. The hydroxyl group can be functionalized with specific recognition elements, such as chelators for metal ions or binding motifs for biomolecules.

Upon binding to the target analyte, a change in the fluorescent properties of the oxazole core, such as an increase or decrease in intensity or a shift in the emission wavelength, could be observed. This "turn-on" or "turn-off" fluorescent response would form the basis of a sensitive and selective analytical method for the detection of various species.

Strategies for Further Scaffold Optimization and Diversification

The this compound scaffold is ripe for optimization and diversification to explore a wider chemical space. A scaffold-hopping approach, where the oxazole core is replaced by other five-membered heterocycles like thiazole (B1198619) or imidazole, could lead to compounds with altered electronic and steric properties, and potentially different biological activities. nih.gov

Additionally, diversification can be achieved by exploring a range of substituents on the tolyl ring. Introducing electron-donating or electron-withdrawing groups can systematically tune the reactivity and photophysical properties of the molecule. The synthesis of a library of such analogues would be a valuable resource for various screening programs.

Integration into High-Throughput Screening Libraries for Academic Research

The modular nature of the synthesis of this compound and its derivatives makes it an ideal candidate for inclusion in high-throughput screening (HTS) libraries. nih.gov HTS allows for the rapid testing of thousands of compounds for a specific biological activity or chemical property. researchgate.net

A library of compounds based on the (2-aryl-oxazol-4-yl)-methanol scaffold could be screened against a wide array of biological targets, such as enzymes or receptors, to identify novel inhibitors or activators. researchgate.net This approach has the potential to accelerate the discovery of new drug leads and chemical probes for fundamental biological research. rsc.org

Green Chemistry Approaches in Synthesis and Application

Future research should also focus on developing greener synthetic routes to this compound and its derivatives. This could involve the use of more environmentally benign solvents, catalysts, and reaction conditions. For example, exploring one-pot syntheses or microwave-assisted reactions could reduce energy consumption and waste generation.

In terms of application, the development of analytical probes based on this scaffold that can operate in aqueous media would be a significant advancement in green analytical chemistry, reducing the need for volatile organic solvents.

Collaboration with Interdisciplinary Fields

The full potential of this compound can be realized through collaborations with researchers in other disciplines. Medicinal chemists could explore its derivatives as potential therapeutic agents. Chemical biologists could use fluorescent probes based on this scaffold to visualize biological processes within living cells. Materials scientists could investigate its use in novel electronic and optical devices. Such interdisciplinary efforts will be crucial in translating the fundamental chemical properties of this compound into practical applications.

Conclusion

Summary of Key Research Findings

Direct research on the specific chemical entity, (2-O-TOLYL-OXAZOL-4-YL)-METHANOL (CAS Number: 885274-04-4), is limited in publicly accessible scientific literature. While this particular derivative is available from commercial suppliers, detailed studies focusing on its synthesis, characterization, and biological activity are not extensively documented. However, the broader class of oxazole (B20620) derivatives has been the subject of significant scientific investigation, providing a framework for understanding the potential properties and research interest in this compound.

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. nih.gov This core structure is a key feature in numerous natural products and pharmacologically active molecules. mdpi.com Research on oxazole derivatives has revealed a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov The specific substitutions on the oxazole ring play a crucial role in determining the compound's biological effects. nih.gov For instance, the presence of different aryl groups, such as the o-tolyl group in the compound of interest, can significantly influence its therapeutic potential.

Broader Implications of this compound Research

The study of this compound and its analogues holds several broader implications for medicinal chemistry and materials science. The oxazole scaffold is considered a "privileged" structure in drug discovery, meaning it is a versatile framework capable of interacting with a variety of biological targets. sigmaaldrich.com The exploration of derivatives like this compound contributes to a deeper understanding of the structure-activity relationships (SAR) within the oxazole family.

The insights gained from such research can guide the rational design of new therapeutic agents with improved efficacy and selectivity. nih.gov For example, recent studies have focused on developing oxazole-containing compounds as potent anticancer agents that can inhibit novel targets. nih.gov Furthermore, the unique electronic and structural properties of oxazoles make them valuable in the development of novel materials, such as fluorescent probes and organic light-emitting diodes (OLEDs).

Outlook for Future Academic Endeavors on the Compound

Given the rich chemical and biological landscape of oxazole derivatives, future academic endeavors concerning this compound are likely to focus on several key areas. A primary focus would be the development and optimization of synthetic routes to this and related compounds. Green chemistry approaches, such as microwave-assisted synthesis, are becoming increasingly important in this context.

A thorough investigation of the biological activities of this compound is a logical next step. This would involve screening against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in inflammatory diseases. Advanced analytical techniques, such as high-throughput screening and computational modeling, will be instrumental in these efforts. Furthermore, exploring the potential of this compound in materials science, for example, by investigating its photophysical properties, could open up new avenues of research and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-O-tolyl-oxazol-4-yl)-methanol, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzamide derivatives with propargyl alcohol, followed by regioselective oxidation. Catalysts such as iodine or Au(I) complexes enhance oxazole ring formation . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?

- Methodological Answer : X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous confirmation of the oxazole ring geometry and toluyl-methanol substitution pattern . Complementary techniques include:

- ¹H/¹³C NMR : Key peaks for oxazole protons (δ 8.1–8.3 ppm) and toluyl methyl (δ 2.4 ppm).

- HRMS : Exact mass verification to rule out isotopic impurities.

Cross-validation with IR (C-O-C stretch at 1250 cm⁻¹) ensures structural consistency .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Approaches include:

- DSC/TGA : To identify polymorph transitions or decomposition temperatures.

- Comparative NMR : Run in identical solvents (e.g., CDCl₃) to isolate solvent effects.

- Crystallographic validation : Compare unit cell parameters with literature data .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for methanol group oxidation to aldehydes. Retrosynthesis AI tools (e.g., Reaxys) propose feasible pathways for functionalizing the oxazole ring, prioritizing reactions with low activation energy (ΔG‡ < 25 kcal/mol) . Molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. How can researchers design assays to evaluate the compound’s bioactivity against enzymatic targets?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., cytochrome P450) with IC₅₀ determination via dose-response curves.

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like cyclooxygenase-2, guided by the toluyl group’s hydrophobic interactions .

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with LC₅₀ comparison to cisplatin as a reference .

Q. What strategies mitigate the compound’s instability under acidic or oxidizing conditions?

- Methodological Answer :

- Protecting groups : Acetylation of the methanol group (using acetic anhydride) prevents oxidation during storage.

- Lyophilization : Stabilizes the compound in solid form, avoiding aqueous degradation.

- UV/Vis monitoring : Track decomposition kinetics in real-time to identify optimal pH ranges (pH 6–8) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?

- Methodological Answer : Variations in microbial strains or assay protocols (e.g., broth microdilution vs. disk diffusion) cause discrepancies. Standardize testing using CLSI guidelines, and validate results with:

- Positive controls : Compare to known antibiotics (e.g., ampicillin).

- Time-kill curves : Assess bactericidal vs. bacteriostatic effects .

Experimental Design Considerations

Q. What crystallographic software packages are critical for refining the compound’s structure from low-resolution data?

- Methodological Answer : SHELXL refines structures even with high R-factor initial models by iteratively adjusting thermal parameters and occupancy rates. WinGX integrates SHELX tools with ORTEP-3 for graphical validation of bond lengths/angles . For twinned crystals, SHELXD resolves phase problems via dual-space methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.